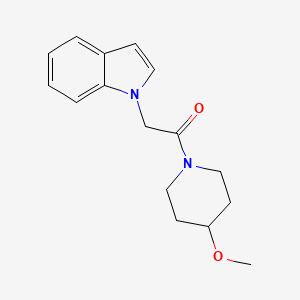

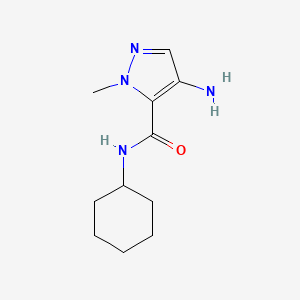

![molecular formula C15H19N3O4 B2914850 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester CAS No. 1009534-08-0](/img/structure/B2914850.png)

4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

A novel series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, was synthesized through the ring opening of N-acylisatin. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) showed superiority in purity and yield compared to traditional methods. These compounds were characterized using advanced techniques such as FT-IR, NMR, and elemental analysis, highlighting the efficiency of OxymaPure/DIC as a coupling reagent (El‐Faham et al., 2013).

Antimicrobial Activities

New 1,2,4-Triazole derivatives were synthesized, including compounds with a structure related to 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester. These compounds demonstrated good to moderate activities against various test microorganisms, showcasing their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Crystal Structure Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a closely related compound, was determined, providing insights into its conformational stability. The piperazine ring adopts a chair conformation, and the dihedral angles formed by the piperazine and benzene ring were precisely measured, contributing to the understanding of its structural properties (Faizi et al., 2016).

Enzyme Inhibition Studies

Research on enzyme inhibition has highlighted the potential use of compounds structurally similar to 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester. For instance, novel piperidine derivatives were evaluated for their anti-acetylcholinesterase activity, showing significant inhibitory effects which could be beneficial in treating diseases related to neurotransmitter dysfunction (Sugimoto et al., 1990).

Metabolism and Pharmacokinetic Studies

The oxidative metabolism of Lu AA21004, a novel antidepressant, was investigated, revealing the formation of various metabolites, including a compound structurally akin to 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester. This study elucidated the key enzymes involved in its metabolism, providing valuable insights for pharmacokinetic optimization in drug development (Hvenegaard et al., 2012).

properties

IUPAC Name |

ethyl 4-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-2-22-15(21)10-3-5-11(6-4-10)18-13(19)9-12-14(20)17-8-7-16-12/h3-6,12,16H,2,7-9H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCSYFGMOVSWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

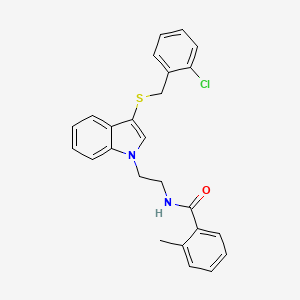

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2914770.png)

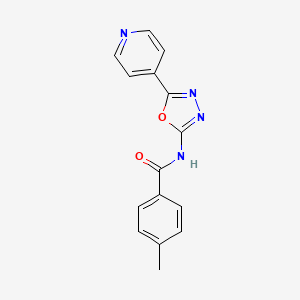

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

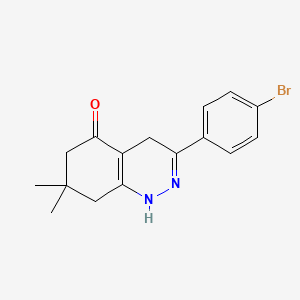

![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)

![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2914788.png)